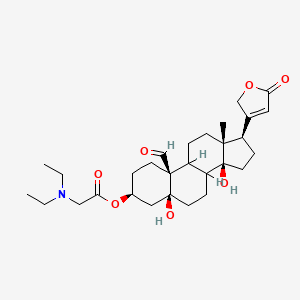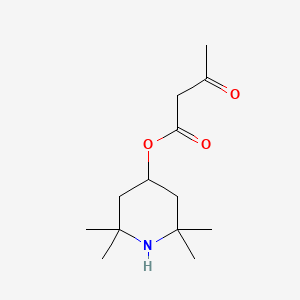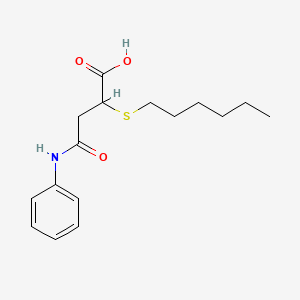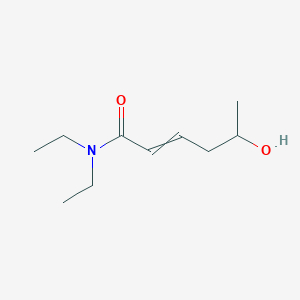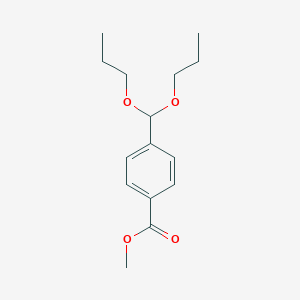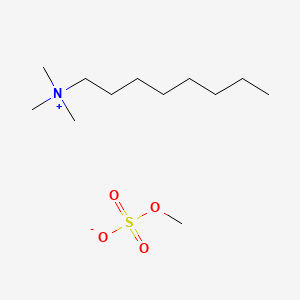
1-Octanaminium, N,N,N-trimethyl-, methyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octanaminium, N,N,N-trimethyl-, methyl sulfate is a quaternary ammonium compound with the molecular formula C12H29NO4S. It is commonly used in various industrial and scientific applications due to its surfactant properties and ability to act as a phase transfer catalyst .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Octanaminium, N,N,N-trimethyl-, methyl sulfate can be synthesized through the quaternization of 1-octylamine with methyl sulfate. The reaction typically involves the following steps:
Starting Materials: 1-octylamine and methyl sulfate.
Reaction Conditions: The reaction is carried out in an organic solvent such as acetonitrile or ethanol at elevated temperatures (50-70°C) for several hours.
Purification: The product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-Octanaminium, N,N,N-trimethyl-, methyl sulfate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide can produce the corresponding halide salt .
Wissenschaftliche Forschungsanwendungen
1-Octanaminium, N,N,N-trimethyl-, methyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in cell culture and molecular biology experiments as a surfactant to enhance the solubility of hydrophobic compounds.
Industry: The compound is used in the formulation of detergents, fabric softeners, and other cleaning products due to its surfactant properties
Wirkmechanismus
The mechanism of action of 1-Octanaminium, N,N,N-trimethyl-, methyl sulfate involves its ability to interact with various molecular targets and pathways:
Surfactant Properties: The compound reduces surface tension and enhances the solubility of hydrophobic compounds by forming micelles.
Phase Transfer Catalysis: It facilitates the transfer of reactants between different phases, increasing the reaction rate and efficiency.
Vergleich Mit ähnlichen Verbindungen
1-Octanaminium, N,N,N-trimethyl-, methyl sulfate can be compared with other quaternary ammonium compounds such as:
1-Octanaminium, N,N,N-trimethyl-, bromide: Similar structure but different counterion (bromide instead of methyl sulfate).
N-Ethyl-N,N-dimethyl-1-octanaminium: Similar structure but with an ethyl group instead of a methyl group.
1-Octanamine, N-methyl-N-octyl-: Similar structure but with different alkyl groups
These compounds share similar surfactant properties but differ in their specific applications and reactivity due to variations in their chemical structure.
Eigenschaften
CAS-Nummer |
65059-42-9 |
|---|---|
Molekularformel |
C12H29NO4S |
Molekulargewicht |
283.43 g/mol |
IUPAC-Name |
methyl sulfate;trimethyl(octyl)azanium |
InChI |
InChI=1S/C11H26N.CH4O4S/c1-5-6-7-8-9-10-11-12(2,3)4;1-5-6(2,3)4/h5-11H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
MWRUIIQJFZKJTH-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC[N+](C)(C)C.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol](/img/structure/B14484077.png)
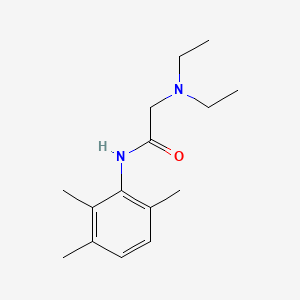
![N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide](/img/structure/B14484092.png)

![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)-](/img/structure/B14484113.png)
![5-[2-(1-Ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one](/img/structure/B14484115.png)
